molecular formula C11H19IN2O B2709195 3-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole CAS No. 1856026-91-9

3-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole

Cat. No. B2709195
CAS RN: 1856026-91-9
M. Wt: 322.19
InChI Key: REHMFRBNIODFAG-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BIIP and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of BIIP is not yet fully understood. However, studies have shown that BIIP can interact with various enzymes and proteins in the body, leading to its biological effects. BIIP has been found to inhibit the activity of certain enzymes, leading to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
BIIP has been found to have various biochemical and physiological effects. Studies have shown that BIIP can induce apoptosis, which is the programmed cell death of cancer cells. BIIP has also been found to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, BIIP has been found to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using BIIP in lab experiments is its potential as a therapeutic agent. BIIP has been found to have anti-cancer, anti-inflammatory, antifungal, and antibacterial properties, making it a versatile compound for various studies. However, one of the limitations of using BIIP in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of BIIP and its potential side effects.

Future Directions

There are several future directions for BIIP research. One of the significant directions is to study the potential of BIIP as a therapeutic agent for various diseases. Further studies are needed to determine the safe dosage of BIIP and its potential side effects. Another direction is to study the mechanism of action of BIIP and its interaction with various enzymes and proteins in the body. Additionally, studies can be conducted to determine the potential of BIIP as a drug delivery system for various drugs.
Conclusion:
In conclusion, BIIP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIIP has been synthesized using different methods and has been found to have anti-cancer, anti-inflammatory, antifungal, and antibacterial properties. However, further studies are needed to determine the safe dosage of BIIP and its potential side effects. The future directions of BIIP research include studying its potential as a therapeutic agent, its mechanism of action, and its potential as a drug delivery system.

Synthesis Methods

The synthesis of BIIP has been achieved using different methods. One of the methods involves the reaction of 4-iodo-3-nitro-1H-pyrazole with isopropylamine in the presence of a reducing agent. The resulting intermediate is then reacted with butyl chloroformate to yield BIIP. Another method involves the reaction of 4-iodo-3-nitro-1H-pyrazole with isopropylamine and butyl bromide in the presence of a catalyst.

Scientific Research Applications

BIIP has been found to have potential applications in various fields of scientific research. One of the significant applications of BIIP is in the field of cancer research. Studies have shown that BIIP has anti-cancer properties and can inhibit the growth of cancer cells. BIIP has also been studied for its potential as an anti-inflammatory agent. Furthermore, BIIP has been found to have antifungal and antibacterial properties.

properties

IUPAC Name

3-(butoxymethyl)-4-iodo-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-4-5-6-15-8-11-10(12)7-14(13-11)9(2)3/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHMFRBNIODFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1I)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole

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